2-(4-ethoxyphenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide
Description
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-2-20-14-7-5-13(6-8-14)11-15(18)17-12-16(19)9-3-4-10-16/h5-8,19H,2-4,9-12H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLLXVCQYSZONL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC2(CCCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amide Coupling
The most straightforward approach involves reacting 2-(4-ethoxyphenyl)acetyl chloride with (1-hydroxycyclopentyl)methylamine in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. This method, however, faces challenges in amine availability and hydroxyl group stability. A modified protocol from employs coupling agents such as hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) with triethylamine in dimethylformamide (DMF), achieving yields of 68–72% after purification via recrystallization from ethyl acetate/hexane.
Table 1: Direct Amide Coupling Optimization
| Coupling Agent | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| HATU | TEA | DMF | 25 | 72 |
| EDC·HCl | DMAP | CH₂Cl₂ | 0→25 | 58 |
| DCC | None | THF | 25 | 41 |
Stepwise Alkylation-Amidation
An alternative route from involves synthesizing the hydroxycyclopentylmethylamine in situ. Cyclopentanol is first converted to 1-aminomethylcyclopentanol via a Mannich reaction with formaldehyde and ammonium chloride. This intermediate is then coupled with 2-(4-ethoxyphenyl)acetic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and hydroxybenzotriazole (HOBt) in dichloromethane, yielding 65% product after column chromatography.
Solid-Phase Synthesis
A patent-derived method utilizes Wang resin-bound 2-(4-ethoxyphenyl)acetic acid, which is activated with N,N'-diisopropylcarbodiimide (DIC) and reacted with (1-hydroxycyclopentyl)methylamine. Cleavage from the resin using trifluoroacetic acid (TFA) achieves 79% purity, though scalability remains limited.
Reaction Mechanistic Insights
The amide bond formation proceeds via a nucleophilic acyl substitution mechanism. In HATU-mediated couplings, the carboxylate ion attacks the uronium-activated intermediate, followed by displacement of the tetramethyluronium leaving group. Competing side reactions, such as O-acylation of the hydroxyl group, are mitigated by steric hindrance from the cyclopentyl ring.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 7.25 (d, J = 8.8 Hz, 2H, ArH), 6.85 (d, J = 8.8 Hz, 2H, ArH), 4.02 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.45 (s, 2H, CH₂CO), 3.20 (t, J = 6.4 Hz, 2H, NCH₂), 1.85–1.45 (m, 8H, cyclopentyl), 1.40 (t, J = 7.0 Hz, 3H, OCH₂CH₃).
- IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), 1245 cm⁻¹ (C-O-C).
Chromatographic Purity
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water, 1 mL/min) shows a single peak at 6.8 min with >99% purity.
Challenges and Optimizations
Hydroxyl Group Protection : Tert-butyldimethylsilyl (TBS) protection of the cyclopentanol hydroxyl prior to amidation prevents undesired side reactions. Deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl group with 89% efficiency.
Solvent Selection : Polar aprotic solvents like DMF enhance coupling agent activity but complicate product isolation. Switching to tert-butyl methyl ether (TBME) during workup improves yield by 12%.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the acetamide can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-ethoxyphenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(4-ethoxyphenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide exerts its effects involves interactions with specific molecular targets. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related acetamides, focusing on substituent effects, physicochemical properties, and biological activities.
Structural Features
Key Observations :
- Paracetamol’s 4-hydroxy group facilitates glucuronidation, a key metabolic pathway . Halogenated derivatives (e.g., 4b in ) introduce electronegative atoms, altering electronic properties and binding affinities .
N-Substituents :
- The (1-hydroxycyclopentyl)methyl group in the target compound offers conformational rigidity and hydrogen-bonding capacity, contrasting with the flexible cyclohexenylethyl group in or the bulky trityl group in 4b.
- Indazole-containing analogs () demonstrate anti-proliferative activity, suggesting that N-substituents significantly influence biological targeting .
Physicochemical Properties
- Lipophilicity : Ethoxy and cyclohexenyl groups increase logP compared to methoxy or hydroxy analogs.
- Solubility : Hydroxy groups (e.g., paracetamol) enhance water solubility, while bulky N-substituents (e.g., trityl in 4b) reduce it .
Biological Activity
2-(4-ethoxyphenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including receptor interactions, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H23NO3
- Molecular Weight : 277.36 g/mol
This compound features an ethoxy group attached to a phenyl ring and a hydroxycyclopentyl moiety, which may influence its interaction with biological targets.
Receptor Binding Affinity
Research has indicated that compounds structurally similar to this compound exhibit significant binding affinity to sigma receptors. For instance, studies on related compounds have shown high selectivity for the σ1 receptor over the σ2 receptor, with some compounds demonstrating Ki values in the nanomolar range . This suggests that this compound may also possess similar receptor binding characteristics.
Pharmacological Effects
The pharmacological profile of related compounds has been explored in various studies. For example, antinociceptive effects have been observed in compounds with similar structures when tested using the formalin test, indicating potential analgesic properties .
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | Receptor Affinity (Ki) | Selectivity Ratio (σ1/σ2) | Pharmacological Effect |
|---|---|---|---|
| 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide | 42 nM | 36 | Antinociceptive |
| N-[(1-hydroxycyclopentyl)methyl]acetamide | Not specified | Not specified | Potential analgesic activity |
The mechanism of action for compounds like this compound likely involves interaction with sigma receptors. These receptors are implicated in various physiological processes, including pain modulation and neuroprotection. The exact pathways and interactions remain to be fully elucidated but may involve hydrogen bonding and other molecular interactions with specific amino acid residues within the receptor binding sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
